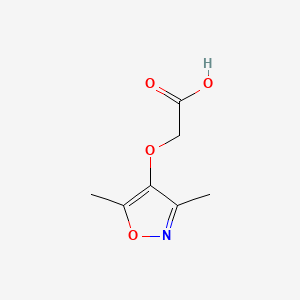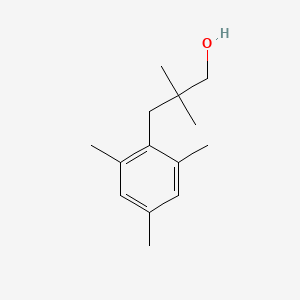
3-Mesityl-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mesityl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is characterized by the presence of a mesityl group (a benzene ring with three methyl groups) attached to a 2,2-dimethylpropan-1-ol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Mesityl-2,2-dimethylpropan-1-ol typically involves the reaction of mesityl chloride with 2,2-dimethylpropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Mesityl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the benzene ring.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters under acidic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Mesityl-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Mesityl-2,2-dimethylpropan-1-ol depends on the specific application and the molecular targets involvedThe mesityl group and the hydroxyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Mesityl-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:
2-Methylpropan-1-ol (Isobutanol): This compound has a similar backbone but lacks the mesityl group, resulting in different chemical properties and reactivity.
2,2-Dimethylpropan-1-ol: This compound also has a similar backbone but lacks the mesityl group, leading to differences in its chemical behavior and applications.
The presence of the mesityl group in this compound makes it unique, providing distinct chemical properties and reactivity that are not observed in its simpler counterparts .
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C14H22O/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7,15H,8-9H2,1-5H3 |
InChI Key |
NYRWJJZOSDFAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
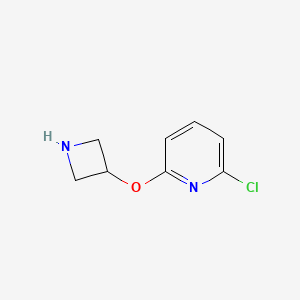
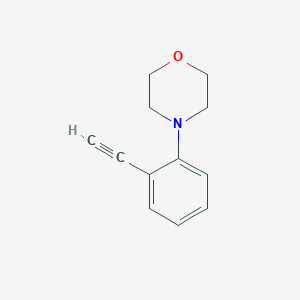

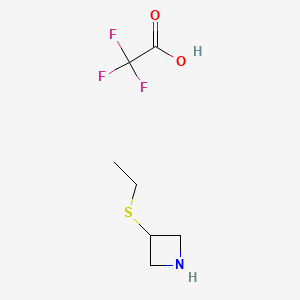
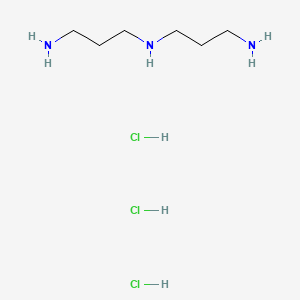
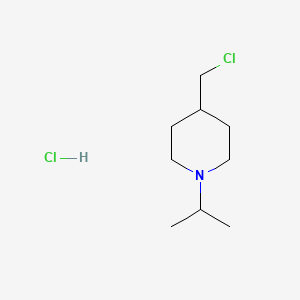
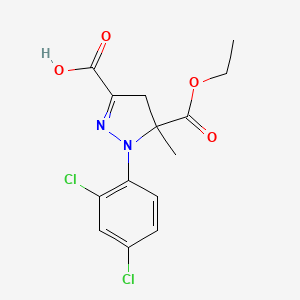
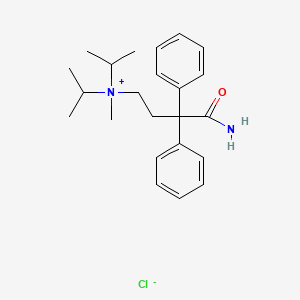
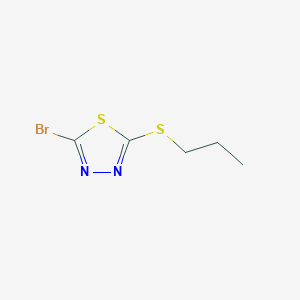
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
